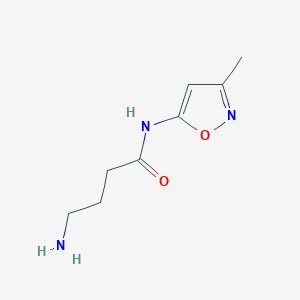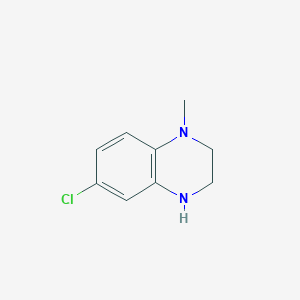
1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid (BMP) is an organic compound with a molecular formula of C17H25NO5 and a molecular weight of 327.39 g/mol. It is a white crystalline solid that is soluble in methanol and ethanol. BMP is a useful reagent in organic synthesis and has been used in a wide range of applications, such as the synthesis of peptide derivatives, the preparation of polymers and the synthesis of pharmaceuticals.
Mechanism of Action
1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is a useful reagent in organic synthesis due to its ability to form strong covalent bonds between functional groups. When 1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid reacts with an amine, it forms an amide bond, which is a strong covalent bond that is resistant to hydrolysis. The amide bond can be used to link two molecules together, forming a peptide bond. This enables the formation of peptides and peptide-based molecules, such as peptide-based inhibitors of DHFR and TS.
Biochemical and Physiological Effects
1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been used in a variety of scientific research applications, such as the synthesis of peptide derivatives and the preparation of polymers. However, its biochemical and physiological effects have not been extensively studied. In general, it is believed that 1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid does not have any significant biochemical or physiological effects on humans or animals, as it is not absorbed into the bloodstream and is rapidly metabolized in the body.
Advantages and Limitations for Lab Experiments
1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is a useful reagent in organic synthesis due to its ability to form strong covalent bonds between functional groups. It is also relatively stable and can be stored for long periods of time. However, it is not very soluble in water, so it is not suitable for use in aqueous solutions. In addition, it is a strong acid and can cause skin irritation if it comes into contact with skin.
Future Directions
There are many potential future directions for research involving 1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid. For example, further research could be conducted to investigate its potential applications in the synthesis of peptide-based inhibitors of enzymes, such as DHFR and TS. In addition, further research could be conducted to investigate its potential applications in the preparation of polymers, such as poly(ethylene glycol)-based polymers and poly(methyl methacrylate)-based polymers. Furthermore, further research could be conducted to investigate its potential applications in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. Finally, further research could be conducted to investigate its biochemical and physiological effects on humans and animals.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been used in a variety of scientific research applications, such as the synthesis of peptide derivatives, the preparation of polymers, and the synthesis of pharmaceuticals. It has been used in the synthesis of peptide derivatives, such as the synthesis of peptide-based inhibitors of the enzyme dihydrofolate reductase (DHFR) and the synthesis of peptide-based inhibitors of the enzyme thymidylate synthase (TS). It has also been used in the preparation of polymers, such as the preparation of poly(ethylene glycol)-based polymers and the preparation of poly(methyl methacrylate)-based polymers. In addition, 1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been used in the synthesis of pharmaceuticals, such as the synthesis of antibiotics and the synthesis of anti-cancer drugs.
properties
IUPAC Name |
4-(2-methoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-17(2,3)25-16(22)19-11-9-18(10-12-19,15(20)21)24-14-8-6-5-7-13(14)23-4/h5-8H,9-12H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMWTNLJBQVZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B1469644.png)



![2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1469651.png)
![2-(Piperidin-4-ylthio)benzo[d]oxazole hydrochloride](/img/structure/B1469652.png)




![1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride](/img/structure/B1469661.png)
![5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one](/img/structure/B1469663.png)
